molecular formula C14H26N2O5 B14486666 N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine CAS No. 65365-33-5

N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine

Cat. No.: B14486666
CAS No.: 65365-33-5
M. Wt: 302.37 g/mol
InChI Key: XPBJAWHOKBBTCN-JTQLQIEISA-N
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Description

N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine typically involves the protection of the amino group of L-leucine with a tert-butyloxycarbonyl group. This is achieved by reacting L-leucine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The resulting Boc-protected L-leucine is then coupled with N-methylglycine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of L-leucine from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-leucyl-N-methylglycine is unique due to its specific combination of L-leucine and N-methylglycine, making it particularly useful in the synthesis of peptides with specific sequences and properties. Its Boc-protecting group provides stability and selectivity during chemical reactions, making it a valuable tool in organic synthesis .

Properties

CAS No.

65365-33-5

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

2-[methyl-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid

InChI

InChI=1S/C14H26N2O5/c1-9(2)7-10(12(19)16(6)8-11(17)18)15-13(20)21-14(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,20)(H,17,18)/t10-/m0/s1

InChI Key

XPBJAWHOKBBTCN-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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